m-Allylphenol

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

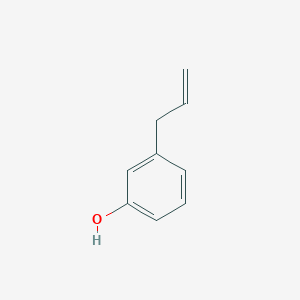

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-prop-2-enylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O/c1-2-4-8-5-3-6-9(10)7-8/h2-3,5-7,10H,1,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSXBTXZCQRAZGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1=CC(=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30571132 | |

| Record name | 3-(Prop-2-en-1-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30571132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1446-24-8 | |

| Record name | m-Allylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001446248 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(Prop-2-en-1-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30571132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | M-ALLYLPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UEO5737QDL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to m-Allylphenol: Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

m-Allylphenol, also known as 3-allylphenol, is an organic compound with a phenol ring substituted with an allyl group at the meta position. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and its role as an inhibitor of dopamine β-hydroxylase. Detailed experimental protocols for its synthesis, purification, and analysis are presented, alongside spectroscopic data to aid in its characterization. Furthermore, the guide elucidates its mechanism of action and its position within relevant signaling pathways, offering valuable insights for researchers in medicinal chemistry and drug development.

Chemical Structure and Identification

This compound is characterized by a hydroxyl group and an allyl group attached to a benzene ring at positions 1 and 3, respectively.

Chemical Structure:

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | 3-(prop-2-en-1-yl)phenol |

| Synonyms | 3-Allylphenol, this compound, 3-(m-Hydroxyphenyl)propene |

| CAS Number | 1446-24-8[1][2] |

| Molecular Formula | C₉H₁₀O[1][2] |

| Molecular Weight | 134.18 g/mol [1][2][3] |

| InChI Key | PSXBTXZCQRAZGM-UHFFFAOYSA-N[1] |

| SMILES | C=CCC1=CC(=CC=C1)O[2] |

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. It is important to note that some reported values in the literature show slight variations.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Appearance | Colorless to yellow liquid | [2] |

| Boiling Point | 108-115 °C at 13 mmHg | [3] |

| Purity | ≥98% | [1] |

| Solubility | Soluble in acetonitrile, chloroform, and ethanol.[1] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the vinyl protons of the allyl group, the methylene protons of the allyl group, and the phenolic hydroxyl proton. The aromatic protons will appear in the downfield region (typically 6.5-7.5 ppm) with splitting patterns characteristic of a 1,3-disubstituted benzene ring. The vinyl protons will resonate around 5.0-6.0 ppm, and the methylene protons adjacent to the aromatic ring will appear around 3.3-3.5 ppm. The hydroxyl proton signal is typically a broad singlet and its chemical shift can vary depending on the solvent and concentration.

-

¹³C NMR: The carbon-13 NMR spectrum will show nine distinct signals corresponding to the nine carbon atoms in the molecule. The aromatic carbons will resonate in the range of 110-160 ppm, with the carbon attached to the hydroxyl group being the most deshielded. The sp² carbons of the allyl group will appear around 115-140 ppm, and the sp³ methylene carbon will be observed further upfield.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit the following characteristic absorption bands:

-

A broad O-H stretching band in the region of 3200-3600 cm⁻¹ due to the phenolic hydroxyl group.

-

C-H stretching vibrations for the aromatic and vinyl groups typically appear just above 3000 cm⁻¹.

-

C-H stretching for the methylene group will be observed just below 3000 cm⁻¹.

-

C=C stretching vibrations for the aromatic ring will be seen in the 1450-1600 cm⁻¹ region.

-

A C=C stretching band for the allyl group will be present around 1640 cm⁻¹.

-

A strong C-O stretching band will appear in the 1200-1300 cm⁻¹ region.

-

Out-of-plane C-H bending vibrations for the substituted benzene ring will be observed in the 650-900 cm⁻¹ range, which can be diagnostic of the substitution pattern.

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak [M]⁺ at m/z = 134. Common fragmentation patterns for phenols and allylbenzenes would be anticipated. Loss of the allyl group would lead to a fragment at m/z = 93. Fragmentation of the allyl group itself is also likely. A prominent peak at m/z 77, corresponding to the phenyl cation, is also a common feature in the mass spectra of aromatic compounds.

Experimental Protocols

Synthesis of this compound via Claisen Rearrangement

The most common method for the synthesis of allylphenols is the Claisen rearrangement of the corresponding allyl phenyl ether. This protocol outlines a general two-step procedure that can be adapted for the synthesis of this compound.

Step 1: Williamson Ether Synthesis of Allyl m-Methoxyphenyl Ether

This step involves the reaction of m-methoxyphenol with an allyl halide in the presence of a base.

-

Materials: m-Methoxyphenol, allyl bromide, anhydrous potassium carbonate, acetone.

-

Procedure:

-

In a round-bottom flask, dissolve m-methoxyphenol in acetone.

-

Add anhydrous potassium carbonate to the solution.

-

Slowly add allyl bromide to the reaction mixture.

-

Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture and filter to remove the inorganic salts.

-

Evaporate the acetone under reduced pressure.

-

The crude allyl m-methoxyphenyl ether can be purified by vacuum distillation.

-

Step 2: Claisen Rearrangement to form Allyl-m-methoxyphenol

This is a thermal rearrangement reaction.

-

Procedure:

-

Heat the purified allyl m-methoxyphenyl ether in a high-boiling solvent or neat under an inert atmosphere.

-

The rearrangement typically occurs at temperatures between 180-220 °C.

-

Monitor the reaction by TLC until the starting material is consumed.

-

The resulting product will be a mixture of ortho and para allyl-substituted m-methoxyphenols.

-

Step 3: Demethylation to this compound

The methoxy group is cleaved to yield the final product.

-

Materials: Allyl-m-methoxyphenol mixture, boron tribromide (BBr₃) or another demethylating agent, dichloromethane (DCM).

-

Procedure:

-

Dissolve the mixture of allyl-m-methoxyphenols in anhydrous DCM and cool to 0 °C.

-

Slowly add a solution of BBr₃ in DCM to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Quench the reaction carefully with water or methanol.

-

Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

-

The crude this compound can then be purified.

-

Logical Flow of Synthesis:

Caption: Synthetic pathway to this compound.

Purification of this compound

Purification of the crude this compound is crucial to remove any unreacted starting materials, byproducts, and isomers. Flash column chromatography is a suitable method.

-

Stationary Phase: Silica gel (230-400 mesh).

-

Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%). The optimal solvent system should be determined by TLC analysis of the crude product.

-

Procedure:

-

Prepare a silica gel column in the chosen solvent system.

-

Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane.

-

Load the sample onto the column.

-

Elute the column with the mobile phase, collecting fractions.

-

Monitor the fractions by TLC to identify those containing the pure this compound.

-

Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified product.

-

Analytical Methods

High-performance liquid chromatography (HPLC) and gas chromatography (GC) are effective methods for assessing the purity of this compound and for its quantification.

-

HPLC Method:

-

Column: A reverse-phase C18 column is typically used.

-

Mobile Phase: A gradient of acetonitrile in water (both containing 0.1% trifluoroacetic acid or formic acid) is a common choice.

-

Detection: UV detection at a wavelength where the phenol chromophore absorbs (e.g., 270-280 nm).

-

-

GC Method:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or DB-17).

-

Injector and Detector Temperature: Typically around 250 °C.

-

Oven Temperature Program: A temperature gradient from a low starting temperature (e.g., 80 °C) to a high final temperature (e.g., 250 °C) to ensure good separation.

-

Detection: Flame ionization detector (FID) or mass spectrometry (MS).

-

Biological Activity and Signaling Pathways

This compound has been identified as an inhibitor of dopamine β-hydroxylase (DBH).[1] DBH is a copper-containing monooxygenase enzyme that catalyzes the conversion of dopamine to norepinephrine in the catecholamine synthesis pathway.[4] This enzymatic step is crucial for the production of the neurotransmitter norepinephrine.

Mechanism of Action

Inhibitors of dopamine β-hydroxylase, like this compound, act by binding to the enzyme and preventing it from carrying out its catalytic function. This leads to a decrease in the levels of norepinephrine and a concurrent increase in the levels of its precursor, dopamine, in tissues where DBH is active, such as the sympathetic nervous system and the brain.[4][5]

Dopamine to Norepinephrine Conversion Pathway and Inhibition

The following diagram illustrates the final step of the catecholamine biosynthesis pathway and the point of inhibition by this compound.

Caption: Inhibition of Dopamine β-hydroxylase by this compound.

The inhibition of DBH by compounds such as this compound has therapeutic potential in conditions where a reduction in sympathetic tone is desired, for example, in certain cardiovascular diseases or anxiety disorders. The resulting increase in dopamine levels could also have implications for neurological and psychiatric conditions.

Conclusion

This technical guide has provided a detailed overview of the chemical structure, properties, and biological activity of this compound. The summarized quantitative data, along with the detailed experimental protocols for its synthesis, purification, and analysis, serve as a valuable resource for researchers. The elucidation of its role as a dopamine β-hydroxylase inhibitor and its place in the catecholamine synthesis pathway highlights its potential for further investigation in the field of drug discovery and development. The provided diagrams offer a clear visual representation of the key processes discussed. It is anticipated that this guide will facilitate and inspire future research into this intriguing molecule.

References

- 1. caymanchem.com [caymanchem.com]

- 2. americanelements.com [americanelements.com]

- 3. 1446-24-8 Cas No. | 3-Allylphenol | Apollo [store.apolloscientific.co.uk]

- 4. Dopamine Beta Hydroxylase Enzyme: Its Function and Dysfunction - MosaicDX [mosaicdx.com]

- 5. What are DBH inhibitors and how do they work? [synapse.patsnap.com]

An In-depth Technical Guide to the Synthesis of m-Allylphenol from Phenol

For Researchers, Scientists, and Drug Development Professionals

Abstract: The synthesis of meta-substituted phenols presents a persistent challenge in organic chemistry due to the strong ortho- and para-directing influence of the hydroxyl group in electrophilic aromatic substitution reactions. Consequently, the direct allylation of phenol to produce m-allylphenol is not a feasible strategy. Standard methods, such as the Claisen rearrangement of allyl phenyl ether, exclusively yield ortho- and para-allylphenol.[1][2] This technical guide outlines a robust and efficient multi-step synthetic pathway to this compound, starting from a commercially available meta-substituted precursor, m-hydroxybenzaldehyde, via the Wittig reaction. Alternative synthetic strategies are also discussed.

The Challenge: Overcoming Ortho-Para Regioselectivity

The hydroxyl group of phenol is a potent activating group that directs incoming electrophiles to the ortho and para positions of the benzene ring. The classical and most common method for phenol allylation involves two steps:

-

Williamson Ether Synthesis: Phenol is converted to allyl phenyl ether.

-

Claisen Rearrangement: The allyl phenyl ether is heated (typically ~200 °C), initiating a[3][3]-sigmatropic rearrangement to form predominantly o-allylphenol.[1] If both ortho positions are blocked, the rearrangement occurs at the para position.

This inherent regioselectivity makes the direct synthesis of this compound from phenol impractical. Therefore, successful synthesis requires a strategy that begins with a starting material already possessing the desired meta-substitution pattern or employs a reaction mechanism insensitive to the directing effects of the hydroxyl group.

Proposed Primary Synthetic Pathway: Wittig Olefination

A highly effective strategy for synthesizing this compound is the Wittig reaction, which converts a carbonyl group into an alkene.[4][5][6] This pathway utilizes m-hydroxybenzaldehyde as the starting material, ensuring the final product has the correct meta-substitution.

The overall transformation is a two-step process:

-

Formation of the Wittig Reagent: Allyl bromide is reacted with triphenylphosphine to create a stable phosphonium salt. This salt is then deprotonated with a strong base to form the reactive ylide.[7]

-

Wittig Reaction: The generated ylide reacts with m-hydroxybenzaldehyde to form the desired this compound, with triphenylphosphine oxide as a byproduct.[4]

Experimental Protocols

The following protocols are based on established procedures for the Wittig reaction.[6][7]

Protocol 1: Synthesis of Allyltriphenylphosphonium Bromide

-

Setup: Equip a round-bottom flask with a reflux condenser and a magnetic stirrer. Ensure all glassware is oven-dried.

-

Reagents: Add triphenylphosphine (1.0 eq) and a suitable solvent (e.g., toluene or acetonitrile) to the flask.

-

Reaction: While stirring, add allyl bromide (1.0-1.1 eq) dropwise to the solution.

-

Heating: Heat the mixture to reflux and maintain for 12-24 hours. The phosphonium salt will precipitate as a white solid.

-

Isolation: Cool the reaction mixture to room temperature. Collect the solid product by vacuum filtration.

-

Purification: Wash the collected solid with cold diethyl ether to remove any unreacted starting materials. Dry the product under vacuum. The salt is typically stable and can be stored for later use.

Protocol 2: Synthesis of this compound via Wittig Reaction

-

Setup: Under an inert atmosphere (e.g., nitrogen or argon), add the dried allyltriphenylphosphonium bromide (1.1 eq) to a flask containing anhydrous tetrahydrofuran (THF).

-

Ylide Generation: Cool the suspension to -78 °C (dry ice/acetone bath). Add a strong base such as n-butyllithium (n-BuLi, 1.05 eq) dropwise. The solution will typically turn a deep red or orange color, indicating the formation of the ylide. Allow the mixture to stir at this temperature for 30 minutes, then warm to 0 °C for an additional 30 minutes.

-

Aldehyde Addition: Re-cool the ylide solution to -78 °C. Add a solution of m-hydroxybenzaldehyde (1.0 eq) in anhydrous THF dropwise.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether) three times.

-

Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Purification: Remove the solvent under reduced pressure. The crude product will contain triphenylphosphine oxide. Purify the residue using silica gel column chromatography to isolate pure this compound.

Data Presentation

Table 1: Reagents and Conditions for this compound Synthesis

| Step | Reaction | Reactant 1 | Reactant 2 | Base / Catalyst | Solvent | Temperature (°C) | Time (h) |

| 1 | Salt Formation | Triphenylphosphine | Allyl Bromide | N/A | Toluene | Reflux (~110°C) | 12-24 |

| 2 | Wittig Reaction | Phosphonium Salt | m-Hydroxybenzaldehyde | n-Butyllithium | THF | -78 to 25°C | 12-18 |

Table 2: Expected Yields and Product Characteristics

| Product | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield | Physical State |

| Allyltriphenylphosphonium Bromide | C₂₁H₂₀BrP | 383.26 | >90% | White Crystalline Solid |

| This compound | C₉H₁₀O | 134.18 | 60-85% | Colorless to Pale Yellow Oil |

Note: Yields are estimates based on typical outcomes for Wittig reactions and may vary based on specific experimental conditions and scale.

Experimental Workflow Visualization

Alternative Synthetic Strategies

While the Wittig reaction is a robust choice, other modern synthetic methods can also be considered for the synthesis of this compound.

Heck Reaction

The Heck reaction is a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene.[8][9] This method could be applied by starting with m-bromophenol and coupling it with propene or an allyl-metal species.

-

Pathway: m-Bromophenol is reacted with propene in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a base.

-

Advantages: High functional group tolerance.[10]

-

Challenges: May require protection of the phenolic hydroxyl group to prevent side reactions. Controlling the regioselectivity of the addition to propene can also be a factor.

Grignard Reaction

A Grignard-based approach involves the addition of an allyl nucleophile to a carbonyl electrophile.[11][12]

-

Pathway:

-

Protect the hydroxyl group of m-hydroxybenzaldehyde (e.g., as a methoxymethyl (MOM) ether).

-

React the protected aldehyde with allylmagnesium bromide.[13]

-

Perform an acidic workup to cause dehydration of the resulting secondary alcohol to form the alkene.

-

Deprotect the hydroxyl group to yield this compound.

-

-

Advantages: Utilizes readily available and powerful Grignard reagents.

-

Challenges: Requires additional protection/deprotection steps, adding to the overall length of the synthesis.

Conclusion

The synthesis of this compound from phenol cannot be achieved directly due to the ortho-para directing nature of the hydroxyl group. This guide details a reliable and efficient indirect route starting from m-hydroxybenzaldehyde. The Wittig olefination provides a high-yield pathway with predictable outcomes and readily available starting materials. The detailed protocols and data presented herein offer a comprehensive resource for researchers engaged in the synthesis of meta-substituted phenols for applications in drug discovery, materials science, and fine chemical production.

References

- 1. US5087766A - Process for producing allyl-substituted phenol compound and the product - Google Patents [patents.google.com]

- 2. CN104211581A - Synthesis process of allylphenol compounds - Google Patents [patents.google.com]

- 3. prepchem.com [prepchem.com]

- 4. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Wittig reaction - Wikipedia [en.wikipedia.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Heck reaction - Wikipedia [en.wikipedia.org]

- 9. Heck Reaction [organic-chemistry.org]

- 10. m.youtube.com [m.youtube.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. Reactions of Allylmagnesium Reagents with Carbonyl Compounds and Compounds with C=N Double Bonds: Their Diastereoselectivities Generally Cannot Be Analyzed Using the Felkin–Anh and Chelation-Control Models - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Organic Syntheses Procedure [orgsyn.org]

m-Allylphenol: A Technical Guide for Researchers

CAS Number: 1446-24-8 Molecular Formula: C₉H₁₀O Molecular Weight: 134.18 g/mol

This technical guide provides an in-depth overview of m-Allylphenol (3-Allylphenol), a molecule of significant interest in drug development and biochemical research. This document is intended for researchers, scientists, and professionals in the field, offering detailed information on its synthesis, analytical methods, biological activity, and safety profile.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 1446-24-8 | [1] |

| Synonyms | 3-Allylphenol, 3-(2-propen-1-yl)-phenol | [1] |

| Molecular Formula | C₉H₁₀O | [1] |

| Molecular Weight | 134.18 g/mol | |

| Appearance | Not specified | |

| Solubility | Soluble in acetonitrile, chloroform, and ethanol.[1] |

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process involving the Williamson ether synthesis followed by a Claisen rearrangement.

Experimental Protocol: Synthesis of this compound

Step 1: Williamson Ether Synthesis of Allyl Phenyl Ether

This initial step involves the reaction of phenol with an allyl halide in the presence of a base.

-

Materials:

-

Phenol

-

Allyl bromide

-

Anhydrous potassium carbonate

-

Acetone (solvent)

-

-

Procedure:

-

In a round-bottom flask, dissolve phenol and allyl bromide in acetone.

-

Add anhydrous potassium carbonate to the mixture.

-

Reflux the mixture for several hours until the reaction is complete, monitoring by thin-layer chromatography (TLC).

-

After cooling, filter the mixture to remove the inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude allyl phenyl ether.

-

The crude product can be purified by vacuum distillation.

-

Step 2: Claisen Rearrangement to this compound

The Claisen rearrangement is a thermally induced sigmatropic rearrangement that converts the allyl phenyl ether to the desired allylphenol. The regioselectivity of this reaction is influenced by substituents on the aromatic ring. For an unsubstituted phenyl ring, the rearrangement primarily yields the ortho-isomer (2-allylphenol). To obtain the meta-isomer, a starting material with appropriate directing groups on the phenyl ring would be necessary, followed by their subsequent removal if needed. A general protocol for the thermal Claisen rearrangement is as follows:

-

Materials:

-

Allyl aryl ether (synthesized in Step 1)

-

-

Procedure:

-

Place the allyl aryl ether in a reaction vessel equipped with a condenser.

-

Heat the ether to a high temperature (typically around 200-250°C).[2]

-

The rearrangement is an intramolecular process and is typically complete within a few hours. Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, the product, a mixture of ortho- and para-allylphenols, can be purified by column chromatography. To specifically obtain this compound, a meta-directing starting phenol would be required for the initial Williamson ether synthesis.

-

Biological Activity: Inhibition of Dopamine β-Hydroxylase

This compound is recognized as a mechanism-based inhibitor of dopamine β-hydroxylase (DBH), an enzyme responsible for the conversion of dopamine to norepinephrine.[1] This inhibitory activity is of significant interest for the development of therapeutics for conditions where modulation of catecholamine levels is desired, such as cardiovascular diseases and certain neurological disorders.

The proposed mechanism of inhibition involves the abstraction of a hydrogen atom from the benzylic position of the allyl group by the enzyme, leading to the formation of a benzylic radical. This radical can then partition between hydroxylation, leading to product formation, and covalent modification of the enzyme, resulting in its inactivation.

Experimental Protocol: Dopamine β-Hydroxylase Inhibition Assay

A common method to assess DBH activity and its inhibition is through a photometric assay that measures the enzymatic conversion of a substrate like tyramine to octopamine. The product is then oxidized to p-hydroxybenzaldehyde, which can be quantified spectrophotometrically.

-

Materials:

-

Dopamine β-hydroxylase (purified enzyme or from a biological source like adrenal medulla)

-

Tyramine (substrate)

-

Ascorbate (cofactor)

-

Catalase

-

Fumarate (activator)

-

Sodium periodate (oxidizing agent)

-

This compound (inhibitor)

-

Buffer solution (e.g., sodium acetate buffer, pH 5.0)

-

-

Procedure:

-

Prepare a reaction mixture containing the buffer, catalase, fumarate, ascorbate, and the enzyme.

-

To test for inhibition, pre-incubate the enzyme with various concentrations of this compound for a defined period.

-

Initiate the enzymatic reaction by adding the substrate, tyramine.

-

Incubate the reaction mixture at 37°C for a specific time (e.g., 30 minutes).

-

Stop the reaction by adding a strong acid (e.g., perchloric acid).

-

Add sodium periodate to oxidize the octopamine formed to p-hydroxybenzaldehyde.

-

Measure the absorbance of the p-hydroxybenzaldehyde at a specific wavelength (e.g., 330 nm).

-

Calculate the enzyme activity and the inhibitory effect of this compound by comparing the absorbance of the inhibitor-treated samples to the control samples.

-

Alternatively, enzyme activity can be determined using an ELISA (Enzyme-Linked Immunosorbent Assay) kit, which typically involves the following steps:

-

Procedure:

-

Prepare all reagents, samples, and standards as per the kit instructions.[3][4]

-

Add standards or samples to the wells of a microplate pre-coated with an antibody against DBH.[3][4]

-

Incubate for a specified time to allow the binding of DBH to the antibody.[3][4]

-

Add a detection reagent (e.g., a biotin-labeled antibody specific for DBH) and incubate.[4]

-

Add a substrate solution that will react with the enzyme-antibody complex to produce a measurable color change.[3]

-

Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.[3] The intensity of the color is proportional to the amount of DBH present.

-

Analytical Methods

Accurate and reliable analytical methods are essential for the quantification and characterization of this compound in various matrices. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most commonly employed techniques.

HPLC Analysis of this compound

-

Instrumentation: An HPLC system equipped with a UV detector is suitable for the analysis of this compound.

-

Column: A reversed-phase C18 column is commonly used for the separation of phenolic compounds.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., acetate buffer) and an organic modifier like acetonitrile or methanol is typically used. The exact composition may need to be optimized for best separation.[5]

-

Detection: UV detection at a wavelength where this compound shows maximum absorbance (e.g., around 270-280 nm) is appropriate.

-

Sample Preparation: For biological samples, a sample clean-up step such as solid-phase extraction (SPE) or liquid-liquid extraction may be necessary to remove interfering substances before HPLC analysis.

GC-MS Analysis of this compound

GC-MS provides high sensitivity and specificity for the analysis of volatile and semi-volatile compounds like this compound.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, DB-5) is generally suitable.

-

Carrier Gas: Helium is typically used as the carrier gas.

-

Injection: Splitless injection is often used for trace analysis.

-

Temperature Program: An optimized temperature gradient is crucial for good separation. A typical program might start at a low temperature (e.g., 60°C), ramp up to a high temperature (e.g., 280-300°C), and hold for a few minutes.

-

Mass Spectrometry: The mass spectrometer is usually operated in electron ionization (EI) mode. The analysis can be performed in full scan mode for identification or in selected ion monitoring (SIM) mode for quantification to enhance sensitivity.

-

Derivatization: For improved volatility and chromatographic performance, phenols can be derivatized, for example, by silylation or acetylation, prior to GC-MS analysis.

Toxicology and Safety

The toxicological profile of this compound is not extensively documented in publicly available literature. However, as a phenolic compound, it should be handled with appropriate safety precautions. In vitro cytotoxicity assays are a valuable tool for assessing the potential toxicity of new compounds.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.

-

Cell Line: A neuronal cell line, such as SH-SY5Y, is relevant for assessing the potential neurotoxicity of a compound that targets the nervous system.[6]

-

Procedure:

-

Seed the cells in a 96-well plate at an appropriate density and allow them to attach overnight.

-

Treat the cells with various concentrations of this compound for a specific duration (e.g., 24, 48, or 72 hours).[7] Include untreated cells as a control.

-

After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours.

-

During this incubation, viable cells with active metabolism will reduce the yellow MTT to a purple formazan product.

-

Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Measure the absorbance of the formazan solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Cell viability is expressed as a percentage of the control (untreated cells), and the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) can be calculated.

-

Experimental Protocol: Lactate Dehydrogenase (LDH) Assay

The LDH assay is a cytotoxicity assay that measures the release of the cytoplasmic enzyme lactate dehydrogenase from cells with damaged plasma membranes.

-

Procedure:

-

Follow the same cell seeding and treatment protocol as for the MTT assay.

-

After the treatment period, collect the cell culture supernatant.

-

Add a reaction mixture from an LDH assay kit to the supernatant. This mixture typically contains lactate, NAD+, and a tetrazolium salt.

-

LDH in the supernatant will catalyze the conversion of lactate to pyruvate, reducing NAD+ to NADH. The NADH then reduces the tetrazolium salt to a colored formazan product.

-

Measure the absorbance of the formazan product at the recommended wavelength (e.g., 490 nm).

-

The amount of LDH released, and therefore the level of cytotoxicity, is proportional to the absorbance. Include a positive control of cells lysed with a detergent to represent maximum LDH release.[8]

-

Signaling Pathways and Experimental Workflows

To visualize the logical relationships and workflows described in this guide, the following diagrams are provided in the DOT language for Graphviz.

Synthesis Workflow for this compound

Caption: Workflow for the synthesis of this compound via Williamson ether synthesis and Claisen rearrangement.

Dopamine β-Hydroxylase Inhibition Mechanism

Caption: Proposed mechanism of Dopamine β-Hydroxylase inhibition by this compound.

General Workflow for In Vitro Cytotoxicity Testing

Caption: General experimental workflow for assessing the cytotoxicity of this compound in vitro.

References

- 1. benchchem.com [benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. cloud-clone.com [cloud-clone.com]

- 4. assaygenie.com [assaygenie.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

Spectroscopic Profile of m-Allylphenol: A Technical Guide

This guide provides a detailed overview of the spectroscopic data for m-allylphenol (3-allylphenol), a valuable building block in chemical synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. The following sections present predicted and expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for obtaining such spectra. This information is crucial for the identification, characterization, and quality control of this compound in a research and development setting.

Spectroscopic Data

The spectroscopic data presented below are predicted or based on the typical spectral characteristics of the functional groups present in the this compound molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The predicted ¹H and ¹³C NMR data for this compound are summarized in the tables below.

¹H NMR (Predicted)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.15 | t | 1H | Ar-H |

| ~6.80 | d | 1H | Ar-H |

| ~6.75 | s | 1H | Ar-H |

| ~6.70 | d | 1H | Ar-H |

| ~5.95 | m | 1H | -CH=CH₂ |

| ~5.10 | d | 1H | -CH=CH₂ (trans) |

| ~5.05 | d | 1H | -CH=CH₂ (cis) |

| ~4.90 | s (broad) | 1H | -OH |

| ~3.35 | d | 2H | Ar-CH₂- |

¹³C NMR (Predicted)

| Chemical Shift (δ, ppm) | Assignment |

| ~155.0 | Ar-C-OH |

| ~140.0 | Ar-C-CH₂ |

| ~137.5 | -CH=CH₂ |

| ~130.0 | Ar-CH |

| ~121.0 | Ar-CH |

| ~116.0 | -CH=CH₂ |

| ~115.5 | Ar-CH |

| ~113.0 | Ar-CH |

| ~39.5 | Ar-CH₂- |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The table below lists the expected characteristic absorption bands for this compound.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3600-3200 | Strong, Broad | O-H stretch (phenolic) |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 3080-3010 | Medium | =C-H stretch (alkene) |

| 2980-2850 | Medium | Aliphatic C-H stretch |

| 1640-1630 | Medium | C=C stretch (alkene) |

| 1600, 1580, 1450 | Medium-Strong | Aromatic C=C ring stretch |

| 1390-1310 | Strong | O-H bend |

| 1260-1180 | Strong | C-O stretch (phenolic) |

| 990, 910 | Strong | =C-H bend (out-of-plane) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (molar mass: 134.18 g/mol ), the expected major peaks in an electron ionization (EI) mass spectrum are listed below.

| m/z | Possible Fragment Ion |

| 134 | [M]⁺ (Molecular ion) |

| 133 | [M-H]⁺ |

| 119 | [M-CH₃]⁺ |

| 107 | [M-C₂H₃]⁺ |

| 105 | [M-C₂H₅]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 77 | [C₆H₅]⁺ (Phenyl ion) |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data described above.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃, or dimethyl sulfoxide-d₆, DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 200-250 ppm) and a longer acquisition time with more scans are typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference the chemical shifts to the TMS signal.

IR Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR): Place a small drop of liquid this compound directly onto the ATR crystal.

-

Sample Preparation (Thin Film): Alternatively, dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane). Apply a drop of the solution to a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the sample.

-

Background Spectrum: Record a background spectrum of the empty ATR crystal or the clean salt plate.

-

Sample Spectrum: Record the IR spectrum of the prepared sample. The instrument will automatically subtract the background spectrum.

-

Data Analysis: Identify the characteristic absorption bands and their corresponding wavenumbers.

Mass Spectrometry (Electron Ionization - EI)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS). The sample is vaporized in the ion source.

-

Ionization: Bombard the vaporized sample molecules with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: Accelerate the resulting ions and separate them according to their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: Detect the separated ions and record their abundance.

-

Data Analysis: Generate a mass spectrum, which is a plot of ion abundance versus m/z. Identify the molecular ion peak and analyze the fragmentation pattern to gain structural information.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis of this compound.

An In-depth Technical Guide to 3-Allylphenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-allylphenol, a significant organic compound with applications in medicinal chemistry and organic synthesis. This document details its chemical identity, physicochemical properties, synthesis and purification protocols, and its primary mechanism of biological activity as a notable enzyme inhibitor.

Chemical Identity and Synonyms

3-Allylphenol is an aromatic organic compound characterized by a phenol ring substituted with an allyl group at the meta-position.

-

IUPAC Name : 3-(prop-2-en-1-yl)phenol[1]

-

Synonyms : m-allylphenol, 3-(2-Propenyl)phenol, 3-(m-Hydroxyphenyl)propene, Phenol, 3-(2-propenyl)-[2][3]

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for 3-allylphenol is presented below. This information is crucial for its application in experimental settings, ensuring proper handling, characterization, and deployment in synthetic and biological assays.

| Property | Value | Reference |

| Molecular Weight | 134.17 g/mol | [1][2] |

| Appearance | Colorless to yellow liquid | [2] |

| Boiling Point | 108-115 °C at 13 mmHg (17.3 hPa) | [4] |

| Solubility | Soluble in Acetonitrile, Chloroform, Ethanol | [3] |

| Calculated LogP | 2.7 | [1] |

| Purity Available | ≥95%, ≥98% | [3][4] |

Spectroscopic Data:

-

¹H NMR : Expected signals would include aromatic protons (around 6.6-7.2 ppm), a multiplet for the vinyl proton (-CH=) of the allyl group (around 5.8-6.1 ppm), doublets for the terminal vinyl protons (=CH₂) (around 5.0-5.2 ppm), a doublet for the benzylic protons (-CH₂-) (around 3.3 ppm), and a broad singlet for the phenolic hydroxyl proton (-OH) which can vary in chemical shift.

-

¹³C NMR : Aromatic carbons would appear in the 113-156 ppm region. The allyl group carbons would be observed with the benzylic carbon around 39 ppm, the internal vinyl carbon around 137 ppm, and the terminal vinyl carbon around 115 ppm.

-

Infrared (IR) Spectroscopy : Key absorptions are expected for the O-H stretch (broad, ~3300-3500 cm⁻¹), aromatic C-H stretches (~3000-3100 cm⁻¹), C=C stretches of the aromatic ring and allyl group (~1500-1650 cm⁻¹), and a C-O stretch (~1200-1300 cm⁻¹).[5]

-

Mass Spectrometry (EI) : The molecular ion peak (M⁺) would be observed at m/z = 134.[6] Common fragmentation patterns for allylphenols include loss of ethylene and rearrangement, leading to significant peaks at m/z = 106 and other fragments.

Experimental Protocols

Synthesis of 3-Allylphenol

The synthesis of 3-allylphenol is most commonly approached via a two-step process involving the Williamson ether synthesis to form an allyl aryl ether, followed by a thermal Claisen rearrangement.[7][8]

Step 1: Synthesis of 3-Allyloxyphenol (Williamson Ether Synthesis)

This step can be challenging due to the presence of two hydroxyl groups in the common starting material, resorcinol (1,3-dihydroxybenzene). A selective mono-allylation is required.

-

Materials : Resorcinol, allyl bromide, potassium carbonate (K₂CO₃), acetone.

-

Procedure :

-

In a round-bottom flask, dissolve resorcinol (1 equivalent) in acetone.

-

Add finely ground anhydrous potassium carbonate (0.9-1.0 equivalents to favor mono-alkylation).

-

To the stirring suspension, add allyl bromide (0.9-1.0 equivalents) dropwise at room temperature.

-

Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC). The reaction may take several hours.

-

After completion, cool the reaction mixture and filter to remove the inorganic salts.

-

Evaporate the acetone under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel to separate the desired 3-allyloxyphenol from unreacted resorcinol and the di-allylated by-product.

-

Step 2: Synthesis of 3-Allylphenol (Claisen Rearrangement)

The Claisen rearrangement is a[9][9]-sigmatropic rearrangement that occurs upon heating.[10][11]

-

Materials : 3-Allyloxyphenol.

-

Procedure :

-

Place the purified 3-allyloxyphenol in a round-bottom flask equipped with a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

-

Heat the neat liquid to a high temperature, typically in the range of 180-220 °C.

-

The rearrangement is usually complete within a few hours. Monitor the progress by TLC until the starting material is consumed.

-

Cool the flask to room temperature. The crude 3-allylphenol is obtained as the product.

-

Purification of 3-Allylphenol

The crude product from the Claisen rearrangement often requires purification to remove any unreacted starting material and by-products.

-

Method : Vacuum Distillation

-

Procedure :

-

Set up a vacuum distillation apparatus.

-

Place the crude 3-allylphenol in the distillation flask.

-

Gradually apply vacuum and gently heat the flask.

-

Collect the fraction that distills at 108-115 °C under a pressure of 13 mmHg.[4] This will yield the purified 3-allylphenol.

-

The workflow for the synthesis and purification is illustrated below.

Biological Activity and Mechanism of Action

Inhibition of Dopamine β-Hydroxylase

The most well-documented biological activity of 3-allylphenol is its role as a mechanism-based inhibitor of dopamine β-hydroxylase (DBH).[6][12] DBH is a copper-containing enzyme that catalyzes the final step in the biosynthesis of the neurotransmitter norepinephrine from dopamine.

-

Mechanism of Inhibition : 3-Allylphenol, along with other 3-phenylpropenes, acts as a mechanism-based inhibitor, meaning it is converted by the enzyme's catalytic action into a reactive species that inactivates the enzyme.[9][12] The proposed mechanism involves the abstraction of a hydrogen atom from the benzylic position of the allyl group by the enzyme's active site.[6][12] This generates a benzylic radical intermediate, which then partitions between the normal hydroxylation reaction and a pathway that leads to the irreversible inactivation of the enzyme.[12]

-

Kinetic Data : For 3-allylphenol (referred to as m-HO-substituted phenylpropene), it has been shown to inactivate the enzyme under turnover conditions that require the presence of ascorbate and oxygen.[12] The inhibition constant (Ki) for 3-allylphenol has been reported as 12 mM.[3]

The inhibition of dopamine β-hydroxylase by 3-allylphenol disrupts the normal catecholamine biosynthetic pathway.

Assay for Dopamine β-Hydroxylase Inhibition

The inhibitory activity of 3-allylphenol on DBH can be quantified using an enzyme kinetics assay.

-

Principle : The activity of DBH is typically measured by monitoring the rate of oxygen consumption or the formation of the product. The assay is conducted in the presence and absence of the inhibitor to determine its effect on the enzyme's catalytic rate.

-

General Protocol :

-

Purified dopamine β-hydroxylase is pre-incubated in a suitable buffer (e.g., sodium acetate buffer, pH 5.5).

-

The reaction is initiated by adding the substrate (e.g., dopamine or another suitable substrate like tyramine), the reducing agent (ascorbate), and the inhibitor (3-allylphenol) at various concentrations.

-

The reaction progress is monitored, often using an oxygen electrode to measure the rate of O₂ consumption.

-

To determine the kinetics of inactivation (kinact) and the inhibition constant (Ki), the enzyme is incubated with the inhibitor under turnover conditions for various time intervals. The remaining enzyme activity is then assayed.

-

Data are analyzed using appropriate kinetic models to determine the type of inhibition and the relevant kinetic parameters.

-

Applications in Research and Drug Development

The ability of 3-allylphenol to inhibit dopamine β-hydroxylase makes it a valuable tool for studying the physiological roles of norepinephrine. By reducing the conversion of dopamine to norepinephrine, it can be used in experimental models to investigate the consequences of altered catecholamine balance. This has relevance for research into conditions such as hypertension, heart failure, and certain psychiatric disorders where norepinephrine levels are implicated. As a scaffold, the 3-allylphenol structure can also serve as a starting point for the design of more potent and selective DBH inhibitors for potential therapeutic applications.

References

- 1. This compound | C9H10O | CID 15300698 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. americanelements.com [americanelements.com]

- 3. caymanchem.com [caymanchem.com]

- 4. 1446-24-8 Cas No. | 3-Allylphenol | Apollo [store.apolloscientific.co.uk]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. benchchem.com [benchchem.com]

- 8. Claisen Rearrangement [organic-chemistry.org]

- 9. Synthesis of several 2-substituted 3-(p-hydroxyphenyl)-1-propenes and their characterization as mechanism-based inhibitors of dopamine beta-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. Claisen rearrangement - Wikipedia [en.wikipedia.org]

- 12. 3-Phenylpropenes as mechanism-based inhibitors of dopamine beta-hydroxylase: evidence for a radical mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of Allylphenols: A Technical Guide for Researchers

Introduction

Allylphenols, a class of naturally occurring phenolic compounds characterized by an allyl group attached to a phenol ring, have garnered significant scientific interest due to their diverse and potent biological activities. Found in a variety of essential oils from medicinal and aromatic plants, these compounds, including eugenol, chavicol, safrole, and methyl chavicol, have demonstrated a wide spectrum of pharmacological effects. This technical guide provides an in-depth overview of the core biological activities of allylphenols, presenting quantitative data, detailed experimental protocols, and visual representations of key molecular pathways and workflows to support researchers, scientists, and drug development professionals in this field.

Core Biological Activities of Allylphenols

Allylphenols exhibit a range of biological effects, with the most prominent being their antioxidant, anti-inflammatory, antimicrobial, anticancer, and neuroprotective properties. The presence of the phenolic hydroxyl group and the allyl side chain are key structural features contributing to their bioactivity.

Antioxidant Activity

Allylphenols are potent antioxidants, capable of scavenging free radicals and reducing oxidative stress, a key factor in the pathogenesis of numerous chronic diseases. Their antioxidant capacity is primarily attributed to the hydrogen-donating ability of the phenolic hydroxyl group, which can neutralize reactive oxygen species (ROS).

Quantitative Antioxidant Data

The antioxidant efficacy of various allylphenols has been quantified using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. The half-maximal inhibitory concentration (IC50) or effective concentration (EC50) values from these studies are summarized in Table 1.

| Allylphenol | Assay | IC50/EC50 (µg/mL) | Reference Compound | IC50/EC50 of Reference (µg/mL) |

| Eugenol | DPPH | 22.6[1] | - | - |

| DPPH | 130.485[2] | Ascorbic acid | 54.888[2] | |

| ABTS | 3.12 (for (+)-Catechin hydrate) | (+)-Catechin hydrate | 5.25[3] | |

| Safrole | DPPH | 50.28 ± 0.44[4][5] | Trolox | 1.55 ± 0.32[4][5] |

| Methyl Chavicol | DPPH | 312.50 ± 2.28[6][7][8] | - | - |

| DPPH | 0.21 (for chemotype rich in methylchavicol) | - | - | |

| Hydroxychavicol | - | - | - | - |

Table 1: Quantitative Antioxidant Activity of Allylphenols. This table summarizes the reported IC50/EC50 values for the antioxidant activity of various allylphenols as determined by DPPH and ABTS assays.

Anti-inflammatory Activity

The anti-inflammatory properties of allylphenols are well-documented and are largely mediated through the inhibition of key inflammatory pathways. A primary mechanism is the suppression of the nuclear factor-kappa B (NF-κB) signaling pathway, which plays a central role in regulating the expression of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2).

Quantitative Anti-inflammatory Data

The anti-inflammatory potential of allylphenols has been assessed by measuring their ability to inhibit COX-2 activity and prostaglandin E2 (PGE2) production.

| Allylphenol | Assay | IC50 (µM) |

| Eugenol | PGE2 production inhibition | 0.37[9] |

Table 2: Quantitative Anti-inflammatory Activity of Eugenol. This table presents the IC50 value for eugenol's inhibition of PGE2 production.

Signaling Pathway: NF-κB Inhibition by Allylphenols

The diagram below illustrates the general mechanism of NF-κB activation and its inhibition by allylphenols.

Figure 1. Simplified signaling pathway of NF-κB activation and its inhibition by allylphenols.

Antimicrobial Activity

Allylphenols possess broad-spectrum antimicrobial activity against a variety of pathogenic bacteria and fungi. Their mechanism of action often involves the disruption of microbial cell membranes, leading to increased permeability and leakage of intracellular components.

Quantitative Antimicrobial Data

The minimum inhibitory concentration (MIC) is a key parameter used to quantify the antimicrobial efficacy of a compound. Table 3 provides a summary of reported MIC values for various allylphenols against common microbial strains.

| Allylphenol | Microorganism | MIC (µg/mL) |

| Eugenol | Staphylococcus aureus | 256[10] |

| Escherichia coli | - | |

| Candida albicans | 625[11] | |

| Safrole | Staphylococcus aureus | 512[12] |

| Escherichia coli | >1024[12] | |

| Pseudomonas aeruginosa | >1024[12] | |

| Hydroxychavicol | Oral Pathogens (range) | 62.5 - 500 |

| Methyl Chavicol | - | - |

Table 3: Quantitative Antimicrobial Activity of Allylphenols. This table presents the MIC values of various allylphenols against selected bacterial and fungal species.

Anticancer Activity

Emerging evidence suggests that allylphenols have significant anticancer potential, acting through various mechanisms including the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and prevention of metastasis.

Quantitative Anticancer Data

The cytotoxic effects of allylphenols on cancer cell lines are typically evaluated using assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability. The IC50 values, representing the concentration required to inhibit 50% of cancer cell growth, are presented in Table 4.

| Allylphenol | Cell Line | IC50 (µg/mL) |

| Eugenol | HeLa (Cervical Cancer) | 200[13] |

| MCF-7 (Breast Cancer) | 22.75 µM (equivalent to approx. 3.74 µg/mL)[14] | |

| Safrole | Hep3B (Hepatocellular Carcinoma) | 1.08 ± 0.06 (as safrole oil)[4] |

| Chavicol | A549 (Lung Cancer) | 31 |

| Hydroxychavicol | HT-29 (Colon Cancer) | 30 |

Table 4: Quantitative Anticancer Activity of Allylphenols. This table summarizes the IC50 values of various allylphenols against different cancer cell lines.

Neuroprotective Effects

Allylphenols have shown promise in protecting neuronal cells from damage and degeneration, which is relevant to neurodegenerative diseases like Alzheimer's and Parkinson's. Their neuroprotective mechanisms are often linked to their antioxidant and anti-inflammatory properties, as well as their ability to modulate specific signaling pathways involved in neuronal survival.

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and build upon these findings.

Antioxidant Activity Assays

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

-

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

-

Protocol:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or ethanol).

-

Prepare a series of dilutions of the test compound.

-

Prepare a 0.1 mM solution of DPPH in methanol.

-

In a 96-well plate, add a specific volume of each dilution of the test compound to the wells.

-

Add an equal volume of the DPPH solution to each well.

-

Include a control well containing only the solvent and the DPPH solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.

-

Plot the percentage of scavenging against the concentration of the test compound to determine the IC50 value.

-

2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

-

Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance at 734 nm.

-

Protocol:

-

Prepare the ABTS radical cation solution by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.

-

Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Prepare a series of dilutions of the test compound.

-

Add a small volume of each test compound dilution to a cuvette or well.

-

Add a larger volume of the diluted ABTS•+ solution and mix thoroughly.

-

After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

-

Calculate the percentage of inhibition and determine the IC50 value as described for the DPPH assay.

-

Anti-inflammatory Activity Assays

1. Cyclooxygenase-2 (COX-2) Inhibition Assay

-

Principle: This assay measures the ability of a compound to inhibit the enzymatic activity of COX-2, which is responsible for the synthesis of prostaglandins, key mediators of inflammation.

-

Protocol (Fluorometric):

-

Reconstitute human recombinant COX-2 enzyme and prepare other kit reagents (assay buffer, probe, cofactor, arachidonic acid) according to the manufacturer's instructions.

-

In a 96-well plate, add the test compound at various concentrations.

-

Include a positive control (e.g., celecoxib) and a no-inhibitor control.

-

Add the COX-2 enzyme to all wells except the background control.

-

Prepare a reaction mix containing the assay buffer, probe, and cofactor.

-

Add the reaction mix to all wells.

-

Initiate the reaction by adding arachidonic acid.

-

Immediately measure the fluorescence (e.g., Ex/Em = 535/587 nm) in a kinetic mode for a set period.

-

Calculate the percentage of COX-2 inhibition and determine the IC50 value.

-

2. NF-κB Activation Assay

-

Principle: This assay determines the effect of a compound on the activation of the NF-κB transcription factor, often by measuring its translocation from the cytoplasm to the nucleus upon stimulation.

-

Protocol (Immunofluorescence):

-

Seed cells (e.g., RAW 264.7 macrophages) in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of the test compound for a specified time.

-

Stimulate the cells with an inflammatory agent (e.g., lipopolysaccharide, LPS) to induce NF-κB activation.

-

Fix the cells with paraformaldehyde and permeabilize them with a detergent (e.g., Triton X-100).

-

Block non-specific binding sites with a blocking buffer (e.g., bovine serum albumin).

-

Incubate the cells with a primary antibody specific for an NF-κB subunit (e.g., p65).

-

Wash the cells and incubate with a fluorescently labeled secondary antibody.

-

Counterstain the nuclei with a DNA dye (e.g., DAPI).

-

Visualize the cells using a fluorescence microscope or a high-content imaging system.

-

Quantify the nuclear translocation of NF-κB and determine the inhibitory effect of the test compound.

-

Antimicrobial Activity Assay

Minimum Inhibitory Concentration (MIC) Assay

-

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

-

Protocol (Broth Microdilution):

-

Prepare a standardized inoculum of the test microorganism in a suitable broth medium (e.g., Mueller-Hinton broth).

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in the broth.

-

Inoculate each well with the standardized microbial suspension.

-

Include a positive control (microorganism without the test compound) and a negative control (broth without microorganism).

-

Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

After incubation, visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of the compound in which no growth is observed.

-

Anticancer Activity Assay

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cell Viability Assay

-

Principle: This colorimetric assay is based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

-

Protocol:

-

Seed cancer cells in a 96-well plate and allow them to attach and grow for 24 hours.

-

Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).

-

After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.

-

Neuroprotective Effect Assay

PC12 Cell-Based Neuroprotection Assay

-

Principle: PC12 cells, a cell line derived from a rat pheochromocytoma, can be differentiated into neuron-like cells by treatment with nerve growth factor (NGF). These differentiated cells are then used as a model to assess the neuroprotective effects of compounds against neurotoxins.

-

Protocol:

-

Culture PC12 cells in a suitable medium.

-

Differentiate the cells by treating them with NGF for several days.

-

Pre-treat the differentiated PC12 cells with various concentrations of the test compound.

-

Induce neuronal damage by exposing the cells to a neurotoxin (e.g., 6-hydroxydopamine for a Parkinson's disease model, or amyloid-beta for an Alzheimer's disease model).

-

Assess cell viability using an assay such as the MTT assay.

-

A higher cell viability in the presence of the test compound indicates a neuroprotective effect.

-

Experimental Workflow Visualization

The following diagram provides a generalized workflow for in vitro biological activity screening of allylphenols.

Figure 2. Generalized experimental workflow for screening the biological activities of allylphenols.

Conclusion

Allylphenols represent a promising class of natural compounds with a wide array of biological activities that are of significant interest to the pharmaceutical and nutraceutical industries. Their potent antioxidant, anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects, supported by a growing body of quantitative data, highlight their potential for the development of novel therapeutic agents. This technical guide provides a comprehensive resource for researchers, offering a consolidated view of the current knowledge, detailed experimental protocols for further investigation, and visual aids to understand the underlying mechanisms of action. Further research is warranted to fully elucidate the therapeutic potential of a broader range of allylphenols and to translate these preclinical findings into clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Antioxidant activity and kinetics studies of eugenol and 6-bromoeugenol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biological evaluation of Safrole oil and Safrole oil Nanoemulgel as antioxidant, antidiabetic, antibacterial, antifungal and anticancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biological evaluation of Safrole oil and Safrole oil Nanoemulgel as antioxidant, antidiabetic, antibacterial, antifungal and anticancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Methyl Chavicol and Its Synthetic Analogue as Possible Antioxidant and Antilipase Agents Based on the In Vitro and In Silico Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Methyl Chavicol and Its Synthetic Analogue as Possible Antioxidant and Antilipase Agents Based on the In Vitro and In Silico Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Eugenol suppresses cyclooxygenase-2 expression in lipopolysaccharide-stimulated mouse macrophage RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Eugenol Reduces the Expression of Virulence-Related Exoproteins in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. GC-MS Profile and Enhancement of Antibiotic Activity by the Essential Oil of Ocotea odorífera and Safrole: Inhibition of Staphylococcus aureus Efflux Pumps - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Evaluation of Therapeutic Potential of Eugenol-A Natural Derivative of Syzygium aromaticum on Cervical Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

m-Allylphenol: A Comprehensive Technical Guide to its Discovery, Synthesis, and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

m-Allylphenol, a less common isomer of the allylphenol family, presents a unique profile for scientific investigation. While its history is not as extensively documented as its ortho and para counterparts, its synthesis and potential biological activities are of growing interest. This technical guide provides an in-depth exploration of this compound, covering its historical context, detailed synthetic methodologies, comprehensive quantitative data, and known biological interactions. The information is tailored for researchers and professionals in the fields of chemistry and drug development, offering a foundational resource for further study and application.

Discovery and Historical Context

The specific discovery of this compound is not marked by a singular event or credited to a single individual. Instead, its emergence is rooted in the broader historical development of organic chemistry, particularly the study of phenols and their derivatives. The late 19th and early 20th centuries saw a surge in the exploration of aromatic compounds, with foundational reactions like the Williamson ether synthesis providing the tools to modify phenolic structures.

The most famous reaction associated with allylphenols, the Claisen rearrangement, was discovered by Rainer Ludwig Claisen in 1912. This thermal rearrangement of allyl phenyl ethers primarily yields ortho-allylphenol, with some para-allylphenol formation if the ortho positions are blocked. The inherent electronic and steric factors of this pericyclic reaction make the direct synthesis of this compound through this route unfavorable. Consequently, the synthesis of the meta isomer requires a more strategic, multi-step approach, distinguishing its chemical history from that of its more readily accessible isomers. The development of organometallic chemistry, particularly Grignard reactions, provided the necessary synthetic tools to achieve targeted C-C bond formation at the meta position of the phenol ring, paving the way for the intentional synthesis of this compound.

Synthesis of this compound

The selective synthesis of this compound necessitates a synthetic strategy that circumvents the ortho/para directing effects of the hydroxyl group. A robust and commonly employed method involves a multi-step sequence starting from a meta-substituted phenol, such as m-bromophenol. This approach utilizes the protection of the phenolic hydroxyl group, followed by a key carbon-carbon bond-forming reaction, and subsequent deprotection.

General Synthetic Workflow

The logical flow for a typical synthesis of this compound is outlined below.

Caption: A typical multi-step synthesis of this compound.

Detailed Experimental Protocol

The following protocol provides a detailed methodology for the synthesis of this compound, adapted from established synthetic procedures for related compounds.

Step 1: Protection of m-Bromophenol (Synthesis of 1-Bromo-3-(benzyloxy)benzene)

-

Materials: m-Bromophenol, benzyl bromide, potassium carbonate (K₂CO₃), acetone.

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve m-bromophenol (1.0 eq) in acetone.

-

Add anhydrous potassium carbonate (1.5 eq) to the solution.

-

To this suspension, add benzyl bromide (1.1 eq) dropwise.

-

Heat the reaction mixture to reflux and maintain for 12-16 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

After completion, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Dissolve the residue in diethyl ether and wash with 1 M NaOH solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain crude 1-bromo-3-(benzyloxy)benzene, which can be purified by column chromatography.

-

Step 2: Grignard Reaction and Allylation (Synthesis of 1-Allyl-3-(benzyloxy)benzene)

-

Materials: 1-Bromo-3-(benzyloxy)benzene, magnesium (Mg) turnings, anhydrous tetrahydrofuran (THF), allyl bromide, copper(I) iodide (CuI).

-

Procedure:

-

Activate the magnesium turnings in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).

-

Add a solution of 1-bromo-3-(benzyloxy)benzene (1.0 eq) in anhydrous THF dropwise to the magnesium turnings. The initiation of the Grignard reaction may require gentle heating or the addition of a small crystal of iodine.

-

Once the Grignard reagent has formed (indicated by the consumption of magnesium), cool the mixture to 0 °C.

-

In a separate flask, prepare a solution of allyl bromide (1.2 eq) in anhydrous THF and add a catalytic amount of copper(I) iodide.

-

Slowly add the Grignard reagent to the allyl bromide solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

-

Step 3: Deprotection (Synthesis of this compound)

-

Materials: 1-Allyl-3-(benzyloxy)benzene, palladium on carbon (10% Pd/C), methanol or ethanol, hydrogen gas (H₂).

-

Procedure:

-

Dissolve 1-allyl-3-(benzyloxy)benzene (1.0 eq) in methanol or ethanol in a hydrogenation vessel.

-

Add a catalytic amount of 10% Pd/C to the solution.

-

Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere (typically using a balloon or a hydrogenation apparatus).

-

Stir the reaction mixture vigorously at room temperature for 8-12 hours.

-

Monitor the reaction by TLC.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

-

Evaporate the solvent from the filtrate under reduced pressure to yield this compound. The product can be further purified by vacuum distillation or column chromatography if necessary.

-

Quantitative Data

The physical and spectroscopic properties of this compound are summarized in the tables below for easy reference and comparison.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| CAS Number | 1446-24-8 |

| Molecular Formula | C₉H₁₀O |

| Molecular Weight | 134.17 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 104-106 °C at 10 mmHg |

| Density | 1.02 g/cm³ |

| Refractive Index | 1.545 |

Table 2: Spectroscopic Data of this compound

| Spectroscopy | Key Peaks / Shifts (δ) |

| ¹H NMR (CDCl₃) | ~3.4 (d, 2H, Ar-CH₂), ~5.1 (m, 2H, =CH₂), ~5.9 (m, 1H, -CH=), ~6.7-7.2 (m, 4H, Ar-H), ~4.8 (s, 1H, -OH) |